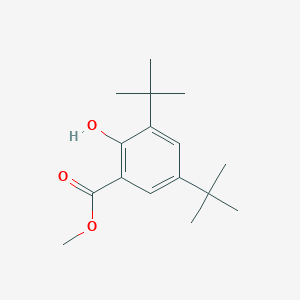

Methyl 3,5-di-t-butylsalicylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of 3,5-di-tert-butylhydroxybenzaldehyde with other reagents to form compounds with specific structures determined via X-ray crystallography. For instance, the reaction involving 3,5-di-tert-butylhydroxybenzaldehyde in absolute ethanol with amino-methylisoxazole leads to the formation of a compound with a detailed molecular structure characterized by X-ray crystallography, indicating the potential for synthesizing Methyl 3,5-di-t-butylsalicylate through similar synthetic routes (Ö. Çelik et al., 2007).

Molecular Structure Analysis

The molecular structure of Methyl 3,5-di-t-butylsalicylate can be analyzed through crystallographic studies, similar to the analysis performed on N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine, which crystallizes in the monoclinic system and exhibits specific lattice parameters. Such analysis provides insights into the spatial arrangement of atoms within the molecule and its electronic properties (Ö. Çelik et al., 2007).

Chemical Reactions and Properties

The chemical reactions involving Methyl 3,5-di-t-butylsalicylate and its derivatives can include halomethylation, which is a key step in preparing ligands for binding metal salts. This process demonstrates the compound's reactivity and potential for forming complex structures with significant applications in coordination chemistry (Qiang Wang et al., 2006).

Applications De Recherche Scientifique

Pharmaceutical Synthesis : A modification of the Kolbe-Schmitt reaction conditions improved the yield of 3,5-di-t-butylsalicylic acid, important in synthesizing pharmacologically useful salicylates (Chidambaram & Sorenson, 1991).

Metal Complexes : The synthesis and characterization of titanium(IV) salicylate complexes involving 3,5-di-t-butylsalicylate have been reported, highlighting their relevance in coordination chemistry (Edwards et al., 2001).

Organic and Coordination Chemistry : The halomethylation of various 5-substituted salicylaldehydes, including 3-bromomethyl-5-t-butylsalicylaldehyde, was achieved for applications in organic and coordination chemistry (Wang et al., 2006).

Thermodynamic Studies : The standard enthalpy of formation, heat capacities, and thermal behavior of 3,5-di-tert-butylsalicylic acid were determined, providing essential data for its applications in various chemical processes (Yu et al., 2003).

Glycosylation Reactions : Methyl 3,5-dinitrosalicylate (DISAL) glycosyl donors were synthesized and used for efficient β-(1,2-trans) selective glycosylations under neutral conditions, showing potential in bioconjugation and drug design (Grathe et al., 2005).

Fluorescence Spectroscopy : The fluorescence spectroscopy of metal complexes of 3,5-di-t-butylsalicylic acid was studied to understand their electronic structure, relevant in materials science and chemical sensing (Law, 1997).

Enzyme Model Studies : The oxidation rate of 3,5-di-t-butylsalicyl alcohol by 3-methyl-10-ethyl-5-deazaisoalloxazine in different solvents indicated the importance of the aprotic nature of the environment during alcohol oxidation by enzymes (Shinkai et al., 1982).

Methylation Techniques : Research on the methylation of carbon centers adjacent to nitrogen or aryl rings using di-tert-butyl peroxide underlines the importance of this compound in pharmaceutical research (Vasilopoulos et al., 2021).

Crystallography and Synthesis : The synthesis and crystallographic study of N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine provided insights into molecular structures important in chemical and pharmaceutical research (Çelik et al., 2007).

Insect Metabolism Studies : The metabolism of 3,5-di-tert-butylphenyl N-methylcarbamate in insects, investigated for understanding insecticide action, indicates the versatility of derivatives of 3,5-di-t-butylsalicylic acid in biological studies (Douch & Smith, 1971).

Safety And Hazards

While specific safety and hazard information for Methyl 3,5-di-t-butylsalicylate is not available, similar compounds like Methyl salicylate are known to be harmful if swallowed and can cause serious eye damage . They may also cause an allergic skin reaction and are suspected of damaging the unborn child .

Propriétés

IUPAC Name |

methyl 3,5-ditert-butyl-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-15(2,3)10-8-11(14(18)19-7)13(17)12(9-10)16(4,5)6/h8-9,17H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGONIQEKLJPGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164483 | |

| Record name | Methyl 3,5-di-t-butylsalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3,5-di-t-butylsalicylate | |

CAS RN |

15018-03-8 | |

| Record name | Methyl 3,5-di-t-butylsalicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015018038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3,5-di-t-butylsalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(trifluoromethyl)benzoyl]benzoic Acid](/img/structure/B80673.png)